molecular formula C19H16O6 B11160603 Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate

Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate

Cat. No.: B11160603
M. Wt: 340.3 g/mol
InChI Key: AKNHFZVXJDNNJF-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a 2-methyl group, 4-oxo moiety, 3-phenoxy substituent, and a methyl oxyacetate ester at position 5. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and antioxidant properties. This compound’s structural features, particularly the phenoxy group and oxyacetate ester, position it as a candidate for therapeutic and material science applications .

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate

InChI

InChI=1S/C19H16O6/c1-12-19(25-13-6-4-3-5-7-13)18(21)15-9-8-14(10-16(15)24-12)23-11-17(20)22-2/h3-10H,11H2,1-2H3

InChI Key

AKNHFZVXJDNNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Chromen-4-one Core Formation

The Pechmann reaction is a cornerstone for synthesizing coumarin derivatives. For this compound, resorcinol derivatives serve as precursors.

Procedure :

  • Starting Material : 7-Hydroxy-3-phenoxy-2-methylchromen-4-one is prepared via acid-catalyzed condensation of phenol derivatives with β-keto esters.

  • Reaction Conditions :

    • Catalyst: Concentrated H₂SO₄ or Lewis acids (e.g., FeCl₃).

    • Solvent: Ethanol or acetic acid.

    • Temperature: 80–100°C for 6–12 hours.

  • Esterification : The 7-hydroxyl group is alkylated with methyl chloroacetate using K₂CO₃ as a base in acetone under reflux.

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Sequential Alkylation-Cyclization Strategy

This method avoids isolation of intermediates, improving efficiency.

Steps :

  • Phenoxy Group Introduction :

    • 7-Hydroxy-2-methylchromen-4-one reacts with bromobenzene under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).

  • Esterification :

    • The product is treated with methyl chloroacetate and triethylamine in THF at 0°C to room temperature.

Advantages :

  • Higher regioselectivity due to steric hindrance from the 2-methyl group.

  • Overall yield: 58–63%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields.

Protocol :

  • Cyclization : Resorcinol and methyl acetoacetate are irradiated at 150°C for 20 minutes in H₂SO₄.

  • Simultaneous Alkylation : Methyl chloroacetate is added directly post-cyclization, with K₂CO₃ as a base, under microwave conditions (100°C, 15 minutes).

Outcome :

  • Yield increases to 78–82% with reduced side products.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity Key Challenges
Pechmann Condensation65–7212–18 h>95%Acidic conditions may degrade esters
Sequential Alkylation58–638–10 h92–94%Requires inert atmosphere
Microwave-Assisted78–8235 min>98%Specialized equipment needed

Notes :

  • Microwave synthesis offers the best balance of yield and purity but requires precise temperature control.

  • Traditional Pechmann methods remain viable for large-scale production despite longer reaction times.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may necessitate higher temperatures.

  • Esterification in acetone minimizes hydrolysis side reactions compared to THF.

Catalytic Systems

  • FeCl₃ vs. H₂SO₄ : FeCl₃ reduces side reactions (e.g., sulfonation) but requires anhydrous conditions.

  • Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems.

Scalability and Industrial Considerations

  • Cost Analysis : Methyl chloroacetate is cost-effective ($0.5–1.0/g), but chromatographic purification adds expense.

  • Green Chemistry : Solvent-free microwave methods align with sustainable practices, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen derivatives .

Scientific Research Applications

Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The chromen moiety in the compound can interact with cellular proteins and enzymes, leading to various biological effects. These interactions can modulate cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Ester Group Biological Activity/Application Reference
Target Compound 2-Me, 4-Oxo, 3-PhO, 7-OCH₂COOMe Methyl Potential anti-inflammatory, materials
Cloricromene (AD6) 8-Cl, 3-(CH₂CH₂N(Et)₂), 4-Me, 7-OCH₂COOEt Ethyl Antithrombotic, vasodilatory
Carbocromen (Chromonar) 3-(CH₂CH₂N(Et)₂), 4-Me, 7-OCH₂COOEt Ethyl Antianginal vasodilator
2-Methyl-4-oxo-3-phenylchromen-7-yl acetate 2-Me, 4-Oxo, 3-Ph, 7-OAc Acetyl Natural product (biological role unclear)
Prop-2-enyl derivative (CAS 637749-14-5) 3-(3-MeO-PhO), 4-Oxo, 2-CF₃, 7-OCH₂COOCH₂CH=CH₂ Propenyl Material science (ion transport)

Key Observations :

  • Position 3: The target compound’s 3-phenoxy group distinguishes it from cloricromene (3-diethylaminoethyl) and carbocromen (3-diethylaminoethyl). Phenoxy may enhance π-π stacking in polymers or modulate receptor binding .
  • Position 7 : The methyl oxyacetate ester offers higher polarity than ethyl (cloricromene) or propenyl (CAS 637749-14-5) esters, impacting solubility and metabolic stability .
  • Position 8 : Cloricromene’s 8-chloro substitution is absent in the target compound; chlorine may enhance electron-withdrawing effects and bioavailability .

Physicochemical Properties

  • Stability : Methyl esters are generally more hydrolytically stable than ethyl esters in vivo, possibly extending half-life .

Q & A

Q. What are the critical parameters for optimizing the synthesis of Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate?

The synthesis of this coumarin derivative involves multi-step organic reactions, typically starting with the condensation of 7-hydroxy-2-methyl-4-oxo-3-phenoxychromene with methyl bromoacetate in the presence of a base (e.g., K₂CO₃). Key parameters include:

  • Temperature : Maintain reflux conditions (60–80°C) to ensure reaction completion without decomposition .
  • Solvent choice : Polar aprotic solvents like acetone or DMF enhance nucleophilic substitution efficiency .
  • Reaction time : 12–24 hours, monitored via TLC or HPLC to track intermediate formation .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ 3.7–4.2 ppm for methyl ester protons) and chromen-4-one core (δ 6.8–8.2 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12 for C₁₉H₁₄O₆) .

Q. How does this compound compare structurally to natural coumarin derivatives?

Natural analogs like 7-Acetoxy-2-methylisoflavone (CAS 3211-63-0) share the chromen-4-one backbone but lack the phenoxy and methyl ester substituents. Computational studies (e.g., molecular docking) can highlight differences in steric bulk and electronic effects, influencing bioavailability or target binding .

Advanced Research Questions

Q. What methodologies can elucidate the compound’s mechanism of action in biological systems?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to enzymes (e.g., cyclooxygenase-2) or receptors .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular dynamics simulations : Model conformational changes in target proteins upon binding, using software like GROMACS .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

  • Modify substituents : Replace the phenoxy group with electron-withdrawing groups (e.g., -NO₂) to alter electron density and binding affinity .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid to improve solubility and assess impact on cytotoxicity .
  • Bioisosteric replacement : Substitute the chromen-4-one core with quinolinone or flavone scaffolds to probe scaffold specificity .

Q. What strategies enable the integration of this compound into functional materials (e.g., fluorescent polymers)?

  • Polycondensation : React with aromatic diamines (e.g., 4,4'-oxydianiline) using triphenyl phosphite/pyridine to form polyamides with coumarin pendant groups .
  • Photocrosslinking : Utilize the coumarin’s [2+2] cycloaddition under UV light (λ = 365 nm) to create stimuli-responsive hydrogels .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .

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